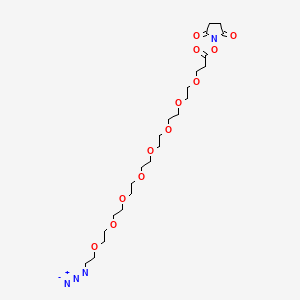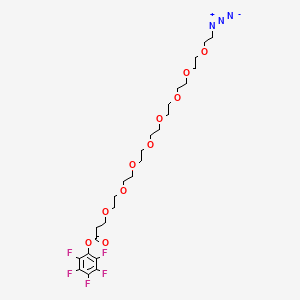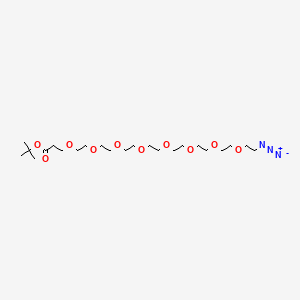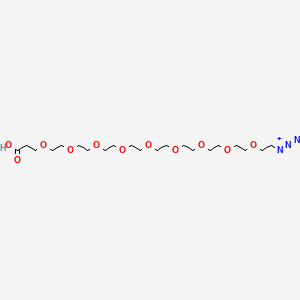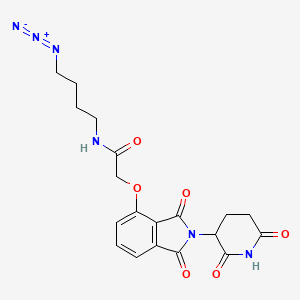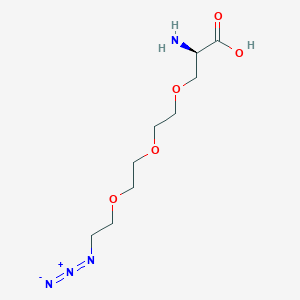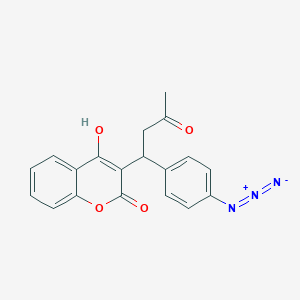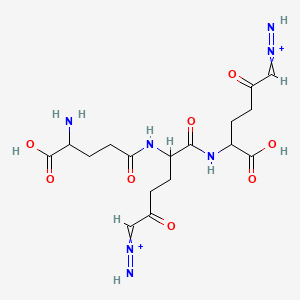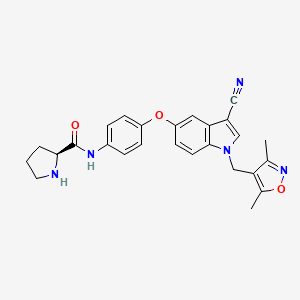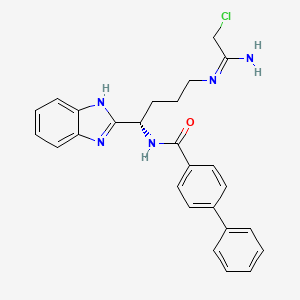
BB-Cl-Amidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-Cl-Amidine is a chemical compound known for its role as an inhibitor of peptidyl arginine deiminases (PADs)This compound is a proteolysis-resistant derivative of Cl-Amidine and is used extensively in scientific research due to its ability to irreversibly inhibit PAD1-4 .
Mechanism of Action
Target of Action
BB-Cl-Amidine primarily targets the peptidylarginine deiminase (PAD) enzymes . PADs are a family of post-translational modification enzymes that irreversibly citrullinate (deiminate) arginine residues of protein and convert them to a non-classical amino acid citrulline . This compound irreversibly inhibits four subtypes of PAD: PAD1, PAD2, PAD3, and PAD4 .
Mode of Action
this compound interacts with its targets, the PAD enzymes, by irreversibly inhibiting them . This inhibition prevents the PAD enzymes from citrullinating arginine residues of proteins, thereby altering the biochemical activities of these proteins .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to activate the endoplasmic reticulum (ER) stress pathway in cells by downregulating 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3) . Additionally, this compound can shift the activation of macrophages towards the M2 phenotype, which is mediated by the downregulation of proteins involved in the NF-κβ pathway .
Pharmacokinetics
this compound has a significantly longer in vivo half-life than Cl-amidine, its predecessor . This longer half-life can potentially lead to improved bioavailability, allowing the compound to exert its effects more effectively.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro . Additionally, it can effectively induce apoptosis in acute myeloid leukemia (AML) cells . This compound also inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide production in bone marrow-derived neutrophils .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of calcium ions is crucial for the activity of PAD enzymes Therefore, changes in calcium levels could potentially affect the efficacy of this compound
Biochemical Analysis
Biochemical Properties
BB-Cl-Amidine plays a significant role in biochemical reactions by inhibiting PADs . PADs are involved in protein modification and gene regulation . This compound interacts with these enzymes, inhibiting their activity and affecting the biochemical reactions they catalyze .
Cellular Effects
This compound has been shown to influence cell function. For instance, it inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide (H2O2) production in bone marrow-derived neutrophils . It also impacts gene expression and cellular metabolism by inhibiting PADs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its irreversible inhibition of PADs . This inhibition can lead to changes in gene expression and protein modification .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit PADs, affecting cellular function
Dosage Effects in Animal Models
It has been shown to reduce inflammation in a mouse model .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with PADs . PADs play a role in protein modification, which can affect metabolic flux and metabolite levels .
Subcellular Localization
As a PAD inhibitor, it likely interacts with these enzymes in the locations where they are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the following steps :
Formation of the Benzimidazole Group: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the benzimidazole and biphenyl intermediates with the core structure of Cl-Amidine under suitable reaction conditions.
Industrial Production Methods
Industrial production of BB-Cl-Amidine follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Chemical Reactions Analysis
Types of Reactions
BB-Cl-Amidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive groups.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can result in the formation of carboxylic acids and amines .
Scientific Research Applications
BB-Cl-Amidine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of citrullination in various chemical processes.
Biology: Employed in the study of cellular processes involving PADs, such as gene regulation and protein modification.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by abnormal citrullination, such as rheumatoid arthritis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PADs .
Comparison with Similar Compounds
BB-Cl-Amidine is unique compared to other PAD inhibitors due to its proteolysis-resistant properties and higher potency. Similar compounds include:
Cl-Amidine: The parent compound of BB-Cl-Amidine, known for its PAD inhibitory activity but less stable.
F-Amidine: Another derivative with similar inhibitory properties but different structural modifications.
GSK484: A PAD4-specific inhibitor with distinct selectivity and applications
BB-Cl-Amidine stands out due to its broad-spectrum inhibition of PAD1-4 and its enhanced stability, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAWJHYHGBQFI-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

